molecular formula C13H19N3O4 B1428268 7,8-Dihydro-4H,6H-1,5,8a-triaza-azulene-5,7-dicarboxylic acid 5-tert-butyl ester CAS No. 1251017-61-4

7,8-Dihydro-4H,6H-1,5,8a-triaza-azulene-5,7-dicarboxylic acid 5-tert-butyl ester

Cat. No. B1428268
M. Wt: 281.31 g/mol
InChI Key: NIRFFGUWLCEYLP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is not provided in the available resources .


Chemical Reactions Analysis

There is no information available on the chemical reactions involving this compound .

Scientific Research Applications

Synthesis and Reactivity

  • Convenient Synthesis : A study by Lkizler, Demirbas, and Lkizler (1996) discussed the synthesis of 4-tertutoxycarbonylamino-3,5-dialkyl-4H-1,2,4-triazoles, which are structurally related to the compound , highlighting the versatility of such compounds in chemical synthesis (Lkizler, Demirbas, & Lkizler, 1996).

  • Reactivity with Malonic Ester : Korotkikh et al. (2008) investigated the reaction of similar triazoles with malonic ester, leading to the formation of heterocyclic zwitterionic compounds. This demonstrates the reactivity of azulene derivatives in creating complex structures (Korotkikh et al., 2008).

  • Azulene Derivatives Synthesis : Song and Hansen (1999) described the synthesis of azulene derivatives, indicating the potential for creating diverse molecular structures starting from azulene-based compounds (Song & Hansen, 1999).

Chemical Transformations and Characterizations

  • C,O-Dialkylation Study : Snyder et al. (2003) conducted a study on the C,O-dialkylation of Meldrum's acid, leading to the formation of a compound structurally similar to the one . This research provides insights into the chemical behavior and potential transformations of such compounds (Snyder et al., 2003).

  • Reduction and Diazotization : Mironovich et al. (2017) explored the reduction and diazotization of ethyl 7-amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylate, providing a perspective on how such structures can be modified and utilized in various chemical reactions (Mironovich et al., 2017).

  • Spectroscopic Characterization : A study by Lierop et al. (1998) involved the spectroscopic characterization of additives in food packaging, including compounds structurally related to the subject compound. This highlights the importance of analytical techniques in understanding these compounds (Lierop et al., 1998).

Future Directions

No future directions or potential applications for this compound are mentioned in the available resources .

properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)15-6-9(11(17)18)7-16-10(8-15)4-5-14-16/h4-5,9H,6-8H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRFFGUWLCEYLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CN2C(=CC=N2)C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Dihydro-4H,6H-1,5,8a-triaza-azulene-5,7-dicarboxylic acid 5-tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-Dihydro-4H,6H-1,5,8a-triaza-azulene-5,7-dicarboxylic acid 5-tert-butyl ester
Reactant of Route 2
7,8-Dihydro-4H,6H-1,5,8a-triaza-azulene-5,7-dicarboxylic acid 5-tert-butyl ester
Reactant of Route 3
7,8-Dihydro-4H,6H-1,5,8a-triaza-azulene-5,7-dicarboxylic acid 5-tert-butyl ester
Reactant of Route 4
Reactant of Route 4
7,8-Dihydro-4H,6H-1,5,8a-triaza-azulene-5,7-dicarboxylic acid 5-tert-butyl ester
Reactant of Route 5
7,8-Dihydro-4H,6H-1,5,8a-triaza-azulene-5,7-dicarboxylic acid 5-tert-butyl ester
Reactant of Route 6
7,8-Dihydro-4H,6H-1,5,8a-triaza-azulene-5,7-dicarboxylic acid 5-tert-butyl ester

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